

Application Note: Engineering LDL-Mimetic Nanoparticles using Cholesteryl Linolelaidate

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Compound of Interest

Compound Name: Cholesteryl linolelaidate

Cat. No.: B1231153

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Executive Summary & Rationale

This guide details the protocol for incorporating **Cholesteryl Linolelaidate** (Cholesteryl 9-trans, 12-trans-octadecadienoate) into lipid-based nanoparticles.^{[1][2]} Unlike its cis-isomer (Cholesteryl Linoleate), which is fluid at physiological temperatures, **Cholesteryl Linolelaidate** possesses a straighter acyl chain geometry due to its trans double bonds.^{[1][2]}

Why use **Cholesteryl Linolelaidate**?

- **Core Structuring:** It serves as a high-phase-transition lipid matrix.^{[1][2]} In Nanostructured Lipid Carriers (NLCs), it disrupts the perfect crystal lattice of solid lipids (like tristearin) or provides a semi-solid core in LDL-mimetic particles, preventing drug expulsion during storage.^{[1][2]}
- **LDL Receptor Targeting:** As a cholesteryl ester, it mimics the native core of Low-Density Lipoproteins (LDL).^{[1][2]} Tumors overexpressing the LDL Receptor (LDLR) actively uptake these particles via receptor-mediated endocytosis.^{[1][2]}
- **Drug Retention:** The increased packing density (compared to cis-esters) reduces the diffusion rate of hydrophobic payloads (e.g., Paclitaxel, Doxorubicin) out of the nanoparticle core.^{[1][2]}

Physicochemical Profile: The Trans Advantage^{[1][2]}

Understanding the material science of the lipid is a prerequisite for successful formulation.[1][2]

Property	Cholesteryl Linoleate (cis-isomer)	Cholesteryl Linoleate (trans-isomer)	Impact on Formulation
Geometry	Kinked (U-shape)	Linear (Rod-like)	Trans packs more tightly, increasing core density.[1][2]
Phase State (37°C)	Liquid Crystalline / Fluid	Semi-Solid / Waxy	Trans reduces "burst release" of encapsulated drugs. [1][2]
Melting Point	~41-42°C (Liquid Crystal transition)	> 50°C (Estimated/Higher)	Provides thermal stability during processing.[1][2]
Biological Fate	Native LDL substrate	Metabolic analog	Both are hydrolyzed by lysosomal acid lipase (LAL).[1][2]

Formulation Protocol: Hot Solvent Emulsification-Evaporation

Objective: Synthesize LDL-mimetic Nanostructured Lipid Carriers (NLCs) with a **Cholesteryl Linoleate** core.

Materials Required[1][2][3][4][5][6][7][8][9][10]

- Core Lipid: **Cholesteryl Linoleate** (CAS: 604-34-2).[1][2]
- Liquid Lipid: Glyceryl Trioleate (Triolein) – To create the NLC imperfections.[1][2]
- Shell Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1][2]
- Surfactant/Stealth: DSPE-PEG2000.

- Aqueous Phase: PBS (pH 7.4).
- Solvent: Chloroform (or Dichloromethane).[1][2]

Step-by-Step Methodology

Step 1: Organic Phase Preparation (The "Oil" Phase)

Dissolve the lipid components in Chloroform at a concentration of 10 mg/mL.[1][2]

- Molar Ratio: 70:25:5 (Core : Shell : PEG-Lipid).[1][2]
- Core Composition: 80% **Cholesteryl Linolelaidate** / 20% Triolein (w/w).[1][2]
- Expert Note: The Triolein is critical.[1][2] Pure **Cholesteryl Linolelaidate** forms highly crystalline domains that may expel drug molecules.[1][2] Triolein creates "imperfections" in the lattice where the drug resides.[1][2]

Step 2: Drug Loading

Add the hydrophobic drug (e.g., Paclitaxel) to the organic phase.[1][2]

- Target Load: 5% w/w relative to total lipid.[1][2]

Step 3: Pre-Emulsification

Add the organic phase dropwise into the Aqueous Phase (PBS) under magnetic stirring (500 RPM).[1][2]

- Ratio: 1:10 (Organic : Aqueous).[1][2]
- Temperature: Heat both phases to 55°C (Must be above the melting point of **Cholesteryl Linolelaidate**).

Step 4: High-Energy Homogenization

While maintaining 55°C, sonicate the mixture using a probe sonicator.

- Settings: 20 kHz, 40% Amplitude.
- Duration: 5 minutes (Pulse mode: 10s ON / 5s OFF).

- Validation: The solution should turn from a coarse emulsion (cloudy) to a translucent/opalescent colloidal dispersion.[\[1\]](#)[\[2\]](#)

Step 5: Solvent Evaporation

Transfer the emulsion to a rotary evaporator.[\[1\]](#)[\[2\]](#)

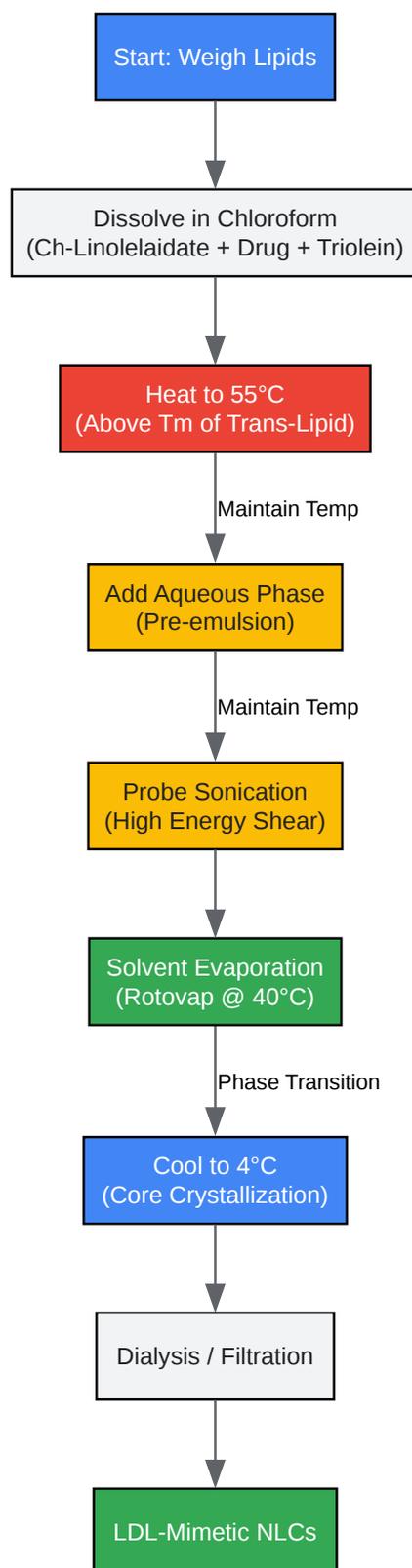
- Conditions: 40°C, Vacuum pressure reduced stepwise from 400 mbar to 50 mbar over 1 hour.
- Critical Quality Attribute (CQA): Complete removal of chloroform is essential for biocompatibility.[\[1\]](#)[\[2\]](#)

Step 6: Purification

Purify via dialysis (MWCO 12-14 kDa) against PBS for 24 hours at 4°C to remove free drug and surfactant excess.[\[1\]](#)[\[2\]](#)

Visualizing the Workflow

The following diagram illustrates the critical path for synthesizing these particles, emphasizing the temperature control required due to the trans-lipid's melting point.

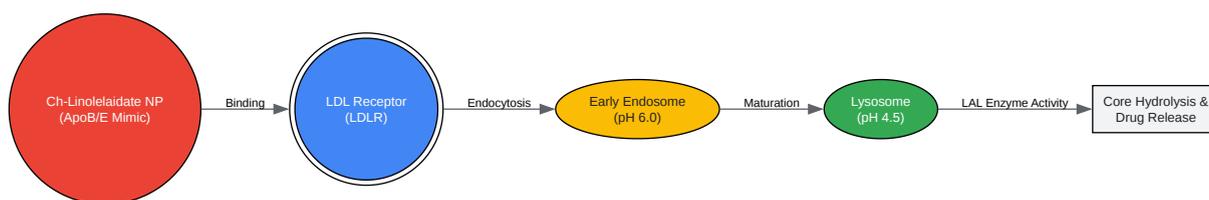


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Caption: Figure 1. Hot Solvent Emulsification-Evaporation workflow. Temperature control $>50^{\circ}\text{C}$ is critical during mixing.

Mechanism of Action: LDLR Targeting[1][2][3][6]

The utility of **Cholesteryl Linoleate** is not just structural; it is functional.[1][2] By mimicking the hydrophobic core of LDL, these nanoparticles hijack the body's natural cholesterol transport system.[1][2]



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Caption: Figure 2.[1][2] The "Trojan Horse" mechanism.[1][2] The NP is recognized by LDLR, internalized, and degraded in the lysosome.[1][2]

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)

- Size (DLS): Target 40–100 nm.
 - Why? Native LDL is ~22 nm.[1][2] Synthetic mimics are usually larger but must remain <100 nm to penetrate tumor vasculature (EPR effect).[1][2]
- Polydispersity Index (PDI): < 0.2 .
- Zeta Potential: Near neutral (-10 to +10 mV).[1][2]
 - Note: Highly negative charges trigger macrophage uptake (liver clearance), while highly positive charges cause toxicity.[1][2] LDL mimics should be stealthy.[1][2]

Troubleshooting Table

Observation	Root Cause	Corrective Action
Particle Size > 200 nm	Insufficient energy input or lipid concentration too high.[1][2]	Increase sonication amplitude; decrease lipid concentration in organic phase.[1][2]
Drug Precipitation	Core crystallinity is too high (Drug expulsion).[1][2]	Increase the ratio of Liquid Lipid (Triolein) to Cholesteryl Linolelaidate.
Phase Separation	Processing temperature < Melting Point.[1][2]	Ensure all mixing steps occur at >55°C until solvent evaporation begins.[1][2]
Low Cell Uptake	"PEG Dilemma" (PEG prevents receptor binding).[1][2]	Use a "shedable" PEG-lipid or post-insert an ApoB-mimetic peptide.[1][2]

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